molecular formula C7H8N2O2 B13323768 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal

Cat. No.: B13323768
M. Wt: 152.15 g/mol
InChI Key: OPXAJHXHKFMBEB-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles using a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors and specialized catalysts to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute hydrogen atoms on the imidazole ring.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific pathways, such as those involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    2-Acyl-1-methyl-1H-imidazoles: Differ in the acyl group attached to the imidazole ring.

Uniqueness

3-(1-Methyl-1H-imidazol-2-yl)-3-oxopropanal is unique due to the presence of both an imidazole ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3-(1-methylimidazol-2-yl)-3-oxopropanal

InChI

InChI=1S/C7H8N2O2/c1-9-4-3-8-7(9)6(11)2-5-10/h3-5H,2H2,1H3

InChI Key

OPXAJHXHKFMBEB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)CC=O

Origin of Product

United States

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